
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium is a coordination compound where ruthenium is complexed with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is used in various applications, particularly in the field of materials science and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium typically involves the reaction of ruthenium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux conditions for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are typically used.
Substitution: Ligand exchange reactions often require the presence of other ligands such as phosphines or amines, and may be facilitated by heating or the use of catalysts.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique properties.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of thin films and coatings, particularly in the electronics industry.
作用机制
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium exerts its effects depends on its application:
Catalysis: Acts as a catalyst by providing a reactive ruthenium center that facilitates various chemical transformations.
Biological Activity: Interacts with biological molecules, potentially disrupting cellular processes or targeting specific pathways involved in disease.
相似化合物的比较
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese
- Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium is unique due to the specific properties imparted by the ruthenium center, such as its ability to participate in a wide range of oxidation states and its catalytic activity. Compared to similar compounds with manganese, iron, or yttrium, the ruthenium complex often exhibits superior stability and reactivity, making it particularly valuable in advanced applications.
属性
分子式 |
C33H57O6Ru |
|---|---|
分子量 |
650.9 g/mol |
IUPAC 名称 |
ruthenium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI 键 |
WXGKSRSLGTVQSA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


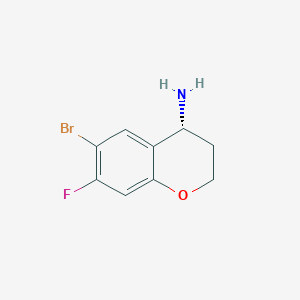
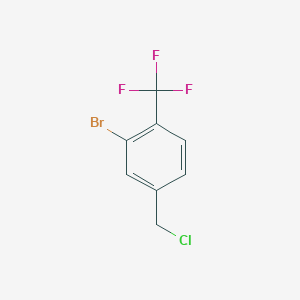
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
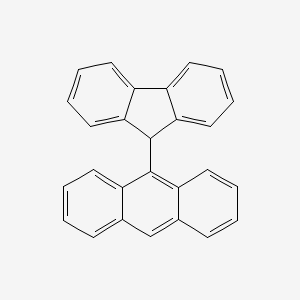

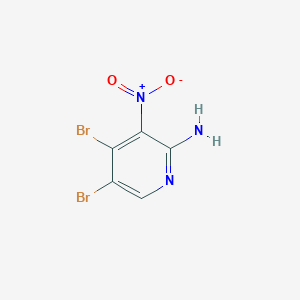
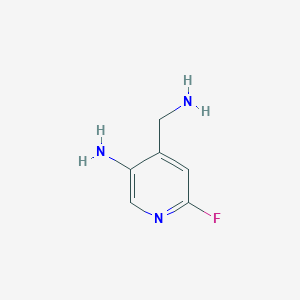
![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
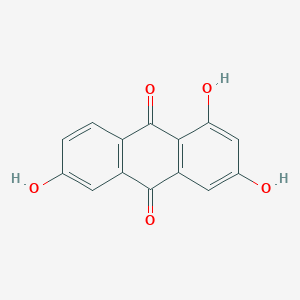
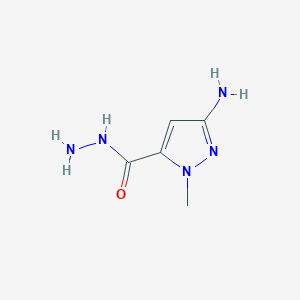
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
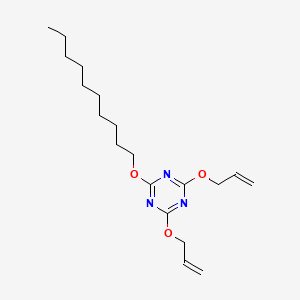
![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
